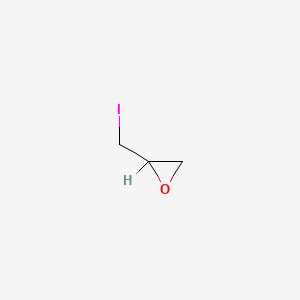

2-(Iodomethyl)oxirane

Übersicht

Beschreibung

2-(Iodomethyl)oxirane is an organic compound with the chemical formula C₃H₅IO. It is a colorless liquid with a strong odor and is commonly used as an intermediate in chemical synthesis. The compound is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Iodomethyl)oxirane can be synthesized through various methods. One common method involves the reaction of epichlorohydrin with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by an iodide ion .

Industrial Production Methods: In industrial settings, the production of iodomethyloxirane often involves the use of large-scale reactors and optimized conditions to ensure high yield and purity. The reaction typically requires careful control of temperature and pressure, as well as the use of catalysts to enhance the reaction rate .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Iodomethyl)oxirane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide or cyanide ions.

Ring-Opening Reactions: The strained three-membered ring can be opened by nucleophiles, leading to the formation of different products

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles in polar solvents.

Ring-Opening Reactions: Acidic or basic conditions, often using methanol or water as solvents.

Major Products Formed:

From Nucleophilic Substitution: Products such as methyloxirane derivatives.

From Ring-Opening Reactions: Diols or other functionalized compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

- 2-(Iodomethyl)oxirane serves as an important building block in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

- Research has demonstrated the use of this compound in synthesizing bioactive compounds, which exhibit antimicrobial and anticancer properties. For example, derivatives of this compound have been explored for their potential to inhibit specific biological pathways involved in disease progression.

Medicinal Chemistry

Drug Development

- The compound has been investigated for its potential role in drug development. Its ability to form covalent bonds with biological macromolecules, such as proteins and nucleic acids, positions it as a lead compound for designing new therapeutic agents.

Case Study: Total Synthesis of Euscapholide

- In a notable study, researchers utilized this compound in the total synthesis of euscapholide, a compound with significant anti-inflammatory activity. The synthesis was achieved through a series of strategic steps that highlighted the utility of this epoxide in constructing complex natural products .

Polymer Chemistry

Material Science Applications

- The reactivity of this compound makes it suitable for developing new materials, including polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties and chemical resistance.

Data Table: Comparison of Epoxide Reactivity

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Epoxide | Highly reactive due to iodomethyl group |

| Epichlorohydrin | Epoxide | Used in resin production; contains chlorine |

| 1,2-Epoxybutane | Epoxide | Four-membered ring; less reactive |

| Iodomethane | Alkyl halide | Simple structure; lacks cyclic structure |

Biological Research

Investigating Biological Activity

Case Study: Interaction with Enzymes

Wirkmechanismus

The mechanism of action of iodomethyloxirane primarily involves its high reactivity due to the strained three-membered ring. This ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Epichlorohydrin: Another three-membered cyclic ether with a chlorine atom instead of iodine.

Oxirane: The simplest member of the oxirane family, with only hydrogen atoms attached to the ring.

Uniqueness: 2-(Iodomethyl)oxirane is unique due to the presence of the iodine atom, which makes it more reactive compared to its chlorine or hydrogen counterparts. This increased reactivity allows for a wider range of chemical transformations and applications .

Biologische Aktivität

2-(Iodomethyl)oxirane, also known as iodomethyloxirane, is a three-membered cyclic ether classified as an epoxide. Its molecular formula is C₃H₅IO, and it features an iodomethyl group that significantly enhances its reactivity. This compound's biological activity is primarily attributed to its electrophilic nature, which allows it to interact with various biological macromolecules, including proteins and nucleic acids.

This compound can be synthesized through various organic reactions involving epoxidation and halogenation processes. The presence of the iodine atom in its structure makes it a potent methylating agent, capable of introducing methyl groups into other organic compounds.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Methylation Reactions:

As a methylating agent, this compound can transfer a methyl group to nucleophilic sites on DNA and proteins. This methylation can lead to changes in gene expression and protein function, potentially impacting cellular processes such as proliferation and apoptosis.

2. Interaction with Enzymes:

Similar compounds have shown the ability to interact with enzymes due to their electrophilic characteristics. The formation of covalent bonds with nucleophilic residues in enzymes can result in altered enzyme activity or inhibition. For instance, studies on related epoxides indicate that they can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism .

3. Genotoxicity:

The electrophilic nature of this compound raises concerns regarding its potential genotoxic effects. Epoxides are known to form DNA adducts, leading to mutations and possibly cancer. Research has indicated that similar epoxide compounds can induce mutations in bacterial strains and may have carcinogenic potential in mammalian systems .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C₃H₅IO | Methylation, potential genotoxicity | Electrophilic nature |

| Plakortin | C₁₈H₂₄O₄ | Antimalarial | Contains similar cyclic structures |

| Chloroprene | C₄H₄Cl | Carcinogenic potential via DNA adducts | Forms reactive epoxide metabolites |

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing 2-(Iodomethyl)oxirane, and how do they compare to analogs?

Characterization typically involves IR spectroscopy to identify the epoxy ring (stretching vibrations at ~1250 cm⁻¹) and iodine-related bonds, supplemented by ¹H/¹³C NMR to resolve the iodomethyl group (δ ~3.5–4.0 ppm for CH₂I) and oxirane protons (δ ~3.0–4.0 ppm). For example, IR data for 2-(chloromethyl)oxirane (analog) shows distinct C-Cl vibrations at ~650 cm⁻¹, while iodine substituents may exhibit weaker absorption due to higher atomic mass . NMR analysis of 2-((allyloxy)methyl)oxirane (structurally similar) revealed 99% purity via integration of allyl and epoxy signals, a method applicable to iodinated derivatives .

Q. What synthetic routes are effective for preparing this compound?

A common approach involves epoxidation of allyl iodide precursors using peracids (e.g., mCPBA) or catalytic oxidation. Alternatively, nucleophilic substitution on pre-formed epoxides (e.g., epichlorohydrin) with iodide sources (KI/NaI) under phase-transfer conditions can yield the iodomethyl derivative. Ruthenium(VI) bis-imido porphyrin/TBACl catalysts, effective in epoxide synthesis, may also be adapted for iodine-substituted systems by modifying reaction kinetics and monitoring via TLC (n-hexane/AcOEt = 8:2) .

Advanced Research Questions

Q. How do electron-withdrawing substituents like iodine influence the reactivity of oxirane derivatives in ring-opening reactions?

Iodine’s polarizability and leaving-group ability enhance nucleophilic ring-opening reactivity compared to chloro or fluoro analogs. For instance, 2-(difluoromethyl)oxirane exhibits slower hydrolysis due to fluorine’s electronegativity, whereas iodomethyl derivatives react rapidly with amines or thiols. Steric effects from the iodomethyl group may also dictate regioselectivity in asymmetric reactions . Comparative kinetic studies using HPLC or in-situ NMR can quantify these differences.

Q. What catalytic systems optimize the synthesis of iodomethyl-substituted epoxides, and how can reproducibility issues be addressed?

Ru(VI) porphyrin/TBACl systems (Method B in ) achieve high yields (≥99%) for allyloxy-methyl epoxides and may be adapted for iodomethyl analogs by adjusting ligand electronics. Challenges include catalyst deactivation by iodide ions; iterative recycling (3+ cycles) with fresh epoxide additions mitigates this. Reproducibility requires strict control of moisture and oxygen, monitored via Karl Fischer titration and GC-MS headspace analysis .

Q. How should researchers resolve contradictions in reported reaction yields for iodomethyl-epoxide derivatives?

Discrepancies often arise from varying purification methods (e.g., column chromatography vs. distillation) or side reactions (e.g., HI elimination). For example, TLC-monitored reactions ( ) ensure real-time tracking of epoxide consumption, reducing byproduct formation. Cross-validate yields using complementary techniques: NMR integration, GC-MS for volatile products, or iodometric titration for epoxy content .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (iodine’s volatility necessitates fume hood use) .

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with sodium thiosulfate to reduce iodine toxicity .

- Storage : In amber glass under nitrogen at 2–8°C to prevent light-induced decomposition and moisture ingress .

Q. How can researchers validate the stereochemical purity of iodomethyl-epoxide derivatives?

Use chiral HPLC or NMR chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers. For example, (R)- and (S)-2-(difluoromethyl)oxirane were resolved using Chiralpak AD-H columns, a method applicable to iodinated analogs .

Q. Data Analysis and Application

Q. What computational methods predict the thermodynamic stability of iodomethyl-epoxide derivatives?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model iodine’s effect on ring strain and transition states. Compare with chloromethyl analogs: iodine’s larger atomic radius increases steric strain but lowers activation energy in ring-opening reactions .

Q. How does the iodine substituent influence polymerization kinetics of this compound?

Iodine acts as a chain-transfer agent , accelerating cationic polymerization but limiting molecular weight. Monitor via GPC and DSC: compare Tg and Mn with ethylene oxide polymers ( ). Adjust initiators (e.g., BF₃·OEt₂) concentration to control polydispersity .

Eigenschaften

IUPAC Name |

2-(iodomethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIBHMPYXXPGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977958 | |

| Record name | 2-(Iodomethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-57-7 | |

| Record name | Oxirane, (iodomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Iodomethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.